
2-Methyltryptoline
Overview
Description
2-Methyltryptoline is a naturally occurring alkaloid belonging to the tryptoline family, which comprises compounds derived from tryptamine via the Pictet-Spengler reaction . This reaction involves the condensation of tryptamine with carbonyl compounds, forming tetrahydro-β-carboline structures. This compound is distinguished by a methyl group at the second position of its indole ring, a structural modification that may influence its pharmacological properties, including receptor binding affinity and metabolic stability .
Tryptolines, including this compound, exhibit neurotransmitter or neuromodulator activity in the central nervous system (CNS) and are endogenously present in the human brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltryptoline can be achieved through various methods. One common approach involves the reaction of 2-picoline with different reagents to form diverse methyl-substituted heterocycles. Another method includes the conversion of tryptamine in the presence of 5-methyltetrahydrofolic acid by an enzymatic preparation from the human brain.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methyltryptoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the methyl group or other positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboline derivatives, while substitution reactions can produce various substituted indole compounds.
Scientific Research Applications
2-Methyltryptoline has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyltryptoline involves its interaction with various molecular targets and pathways. It is believed to act on serotonin receptors, similar to other tryptoline derivatives. This interaction can modulate neurotransmitter levels and influence neurological functions . Additionally, it may inhibit certain enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- The position of methylation (e.g., C2 vs. amine group) critically determines biological activity. For example, 2-Methyltryptoline’s indole-ring methylation may stabilize interactions with CNS receptors, whereas N-Methyltryptamine’s amine methylation alters serotoninergic activity .
- Tetrahydroharman ’s fused-ring system likely confers distinct binding affinities compared to simpler tryptolines, though direct comparative studies are lacking .
Functional and Pharmacological Differences
Neurotransmitter Interactions
- This compound: Hypothesized to modulate monoamine transporters (e.g., serotonin, dopamine) due to structural similarity to endogenous neuromodulators. Methylation may reduce enzymatic degradation, prolonging its effects .
- N-Methyltryptamine : Acts as a serotonin receptor agonist rather than a reuptake inhibitor, highlighting functional divergence from tryptolines .
Metabolic Stability
- The methyl group in this compound may confer resistance to cytochrome P450-mediated oxidation compared to Tryptoline, though this requires experimental validation .
Biological Activity
2-Methyltryptoline, a derivative of tryptoline, is part of the β-carboline family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its indole structure, which is a common feature in many biologically active compounds. The presence of a methyl group at the second position enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized various β-carboline derivatives and tested their antibacterial efficacy. Some derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with inhibition zones measured in millimeters (mm) . The results are summarized in Table 1:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
1-3 | B. cereus | 21 |
1-12 | B. cereus | 19 |
1-5 | E. coli | 15 |
1-10 | S. aureus | 14 |
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various tumor cell lines using the MTT assay. In vitro studies revealed that certain synthesized β-carboline derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and BGC-823 (gastric cancer) . The IC50 values for selected compounds are presented in Table 2:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
1-3 | MCF-7 | 5.75 |
1-12 | BGC-823 | 4.02 |
1-5 | QGY-7701 | 3.53 |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Compounds derived from β-carbolines have shown promising results as anti-acetylcholinesterase (AChE) agents, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s . The mechanism involves competitive inhibition of AChE, enhancing acetylcholine levels in synaptic clefts.
The biological activity of this compound is closely linked to its ability to interact with various molecular targets:
- Acetylcholinesterase Inhibition : The compound's structure allows it to bind effectively to the active site of AChE, inhibiting its activity and potentially improving cognitive function in neurodegenerative conditions .
- Antioxidant Properties : Some studies suggest that β-carbolines can scavenge free radicals, contributing to their neuroprotective effects .
Case Studies and Clinical Implications
Several studies have explored the therapeutic potential of β-carbolines, including this compound:
- Neurodegenerative Disease Models : In preclinical models of Alzheimer's disease, compounds with structural similarities to this compound demonstrated improved cognitive performance and reduced amyloid plaque formation.
- Cancer Treatment : Investigations into the cytotoxic effects against various cancer cell lines indicate that derivatives could serve as lead compounds for developing new anticancer therapies.
Q & A
Q. Basic: What are the primary synthetic routes for 2-Methyltryptoline, and how can researchers optimize yield and purity?
This compound is typically synthesized via the Pictet-Spengler reaction, which condenses tryptamine derivatives with carbonyl compounds under acidic conditions . To optimize yield and purity:
- Parameter tuning : Adjust reaction temperature, solvent polarity (e.g., acetic acid vs. methanol), and catalyst concentration (e.g., HCl vs. trifluoroacetic acid).
- Characterization : Use HPLC for purity assessment (>95% recommended) and NMR (¹H/¹³C) to confirm structural integrity .
- Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to avoid side products like dimerized byproducts.
Q. Basic: Which analytical techniques are most effective for detecting this compound in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for trace quantification in plasma or tissue homogenates due to high sensitivity (LOD < 1 ng/mL) .
- Challenges : Matrix effects (e.g., phospholipids in blood) require solid-phase extraction (SPE) or protein precipitation for clean-up.
- Validation : Include internal standards (e.g., deuterated analogs) and calibrate across physiological pH ranges to account for ionization variability .
Q. Advanced: How can experimental designs address contradictory reports on this compound’s neuropharmacological activity?
Contradictions often arise from variations in model systems or dosing regimens. To resolve these:
- Standardized assays : Use primary neuronal cultures (e.g., rat cortical neurons) with defined endpoints (e.g., Ca²⁺ flux, neurotransmitter release) .
- Dose-response profiling : Test a wide concentration range (1 nM–100 µM) to identify biphasic effects or off-target interactions.
- Controls : Include selective receptor antagonists (e.g., 5-HT₂A blockers) to isolate mechanistic pathways .
Q. Advanced: What methodological strategies validate this compound’s endogenous formation in mammalian systems?
- Isotopic labeling : Administer ¹³C-tryptophan to animal models and track incorporation into this compound via LC-MS/MS .
- Enzyme inhibition : Co-treat with monoamine oxidase inhibitors (e.g., pargyline) to rule out exogenous precursor interference.
- Tissue-specific analysis : Compare brain regions (e.g., hippocampus vs. striatum) to map endogenous synthesis hotspots .
Q. Advanced: How should researchers design studies to evaluate this compound’s antioxidant potential without confounding factors?
- Assay selection : Combine cell-free (e.g., DPPH radical scavenging) and cell-based (e.g., H₂O₂-induced oxidative stress in SH-SY5Y cells) models .
- Confounder control : Normalize results to endogenous antioxidants (e.g., glutathione levels) and exclude compounds with pro-oxidant activity at high doses.
- Statistical rigor : Use multivariate analysis to separate direct antioxidant effects from secondary signaling modulation .
Q. Advanced: What systematic approaches reconcile discrepancies in this compound’s pharmacokinetic data across species?
- Meta-analysis : Aggregate published data (e.g., half-life, bioavailability) and stratify by species, route of administration, and analytical methodology .
- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human parameters from rodent data.
- Reproducibility checks : Replicate key studies under harmonized conditions (e.g., fasting state, circadian timing) .
Q. Basic: What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
- Cell lines : Neuroblastoma (e.g., SH-SY5Y) for neuroactivity; HEK-293 transfected with GPCRs (e.g., serotonin receptors) for target identification .
- Endpoint selection : Measure cAMP levels, apoptosis markers (e.g., caspase-3), or neurite outgrowth.
- Concentration rationale : Start with 1–10 µM, aligning with reported IC₅₀ values for related tryptolines .
Q. Advanced: How can researchers ensure methodological transparency in this compound studies for replication?
- Detailed protocols : Publish step-by-step synthesis, purification, and assay conditions (e.g., buffer pH, incubation times) .
- Data sharing : Deposit raw spectral data (NMR, MS) in repositories like ChemSpider or PubChem.
- Negative results : Report non-significant findings (e.g., failed receptor binding assays) to avoid publication bias .
Properties
IUPAC Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKCNJIUXPJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156838 | |
Record name | 2-Methyltryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13100-00-0 | |
Record name | 2-Methyl-1,2,3,4-tetrahydro-β-carboline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13100-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyltryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216 - 218 °C | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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